![molecular formula C22H19N5O2 B292766 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292766.png)
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is a Schedule I drug in the United States and has been associated with a number of adverse effects, including addiction, overdose, and death. Despite these risks, MT-45 has been the subject of scientific research due to its potential as a pain reliever and its unique chemical structure.
Mécanisme D'action
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor and the kappa-opioid receptor, though its activity at these receptors is less well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one are similar to those of other opioids, including pain relief, sedation, and respiratory depression. It also has the potential to cause addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been used in a number of laboratory experiments due to its unique chemical structure and potential as a pain reliever. However, its Schedule I status and associated risks make it difficult to obtain and use in research.
Orientations Futures
There are a number of potential future directions for research on 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one. One area of interest is the development of safer and more effective pain relievers based on the structure of 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one. Another area of interest is the investigation of the potential of 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one in treating other conditions, such as depression and anxiety. Finally, there is a need for further research into the risks associated with 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one and other synthetic opioids, as well as the development of effective strategies for preventing addiction and overdose.
Méthodes De Synthèse
The synthesis of 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one involves the reaction of 1,3-diphenylacetone with nitroethane to form 1-(1,3-diphenylpropyl)-2-nitroethylene, which is then reduced to 1-(1,3-diphenylpropyl)-2-aminoethane. This compound is then reacted with 4-methoxybenzaldehyde and acetic anhydride to form the final product, 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one.
Applications De Recherche Scientifique
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been studied for its potential as a pain reliever, particularly in cases where other opioids are not effective. In one study, 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one was found to be effective in reducing pain in rats with neuropathic pain. Other studies have investigated the potential of 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one in treating cancer pain and postoperative pain.
Propriétés
Formule moléculaire |
C22H19N5O2 |
---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one |
InChI |
InChI=1S/C22H19N5O2/c1-13-17-12-23-27(15-6-4-3-5-7-15)21(17)25-20-18(13)22(28)26-19(24-20)14-8-10-16(29-2)11-9-14/h3-12,19,23H,1-2H3,(H,26,28) |
Clé InChI |
OZUUOFBNTPDDIB-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C2C(=O)NC(N=C2N=C3C1=CNN3C4=CC=CC=C4)C5=CC=C(C=C5)OC |
SMILES |
CC1=C2C(=O)NC(N=C2N=C3C1=CNN3C4=CC=CC=C4)C5=CC=C(C=C5)OC |
SMILES canonique |
CC1=C2C(=O)NC(N=C2N=C3C1=CNN3C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.